Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of fluorine atoms at positions 5 and 7 on the indole ring, exhibits unique chemical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with ethyl alcohol in the presence of a catalyst. One common method involves dissolving indole-2-carboxylic acid in thionyl chloride (SOCl2) at 0°C, followed by the addition of absolute ethanol at room temperature . The reaction proceeds under mild conditions, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indole derivatives are known to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation .
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: Lacks the fluorine atoms at positions 5 and 7.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an amino group and different substituents.
Uniqueness
Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets .
Properties
Molecular Formula |
C11H11F2NO2 |
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Molecular Weight |
227.21 g/mol |
IUPAC Name |
ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11F2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3,5,9,14H,2,4H2,1H3 |
InChI Key |
FSMJOZQWAPTTRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C(=CC(=C2)F)F |
Origin of Product |
United States |
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